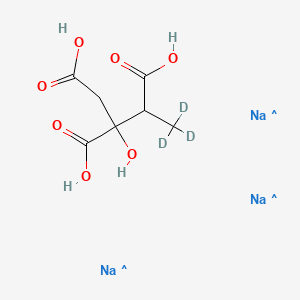
Ethyl HDFP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl HDFP involves the reaction of hexadecylphosphonic acid with ethyl alcohol in the presence of a fluorinating agent . The reaction typically requires an anhydrous environment and is conducted under controlled temperature to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves batch reactors where the reactants are mixed and allowed to react under strictly monitored conditions to achieve high purity and yield . The product is then purified using distillation and crystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl HDFP undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert it into phosphonates.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents like and are used.
Substitution: Nucleophiles such as amines and alcohols are employed under basic conditions .
Major Products
The major products formed from these reactions include phosphonic acids , phosphonates , and various substituted derivatives depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
Ethyl HDFP has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Acts as a lipase inhibitor, affecting lipid metabolism in biological systems.
Medicine: Investigated for its potential in treating diseases related to lipid metabolism disorders.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
Ethyl HDFP exerts its effects by inhibiting the activity of lipases , enzymes that break down lipids . It specifically targets enzymes such as fatty acid amide hydrolase (FAAH) , fatty acid synthase (FASN) , and α/β-hydrolase domain-containing protein 4 (ABHD4) . By inhibiting these enzymes, this compound disrupts lipid metabolism, leading to the accumulation of lipids in cells .
Vergleich Mit ähnlichen Verbindungen
Ethyl HDFP can be compared with other lipase inhibitors such as:
Orlistat: A well-known lipase inhibitor used in weight loss treatments.
Tetrahydrolipstatin: Another lipase inhibitor with similar applications.
Ethyl myristate: Used in various industrial applications but differs in its mechanism of action.
Eigenschaften
Molekularformel |
C18H38FO2P |
|---|---|
Molekulargewicht |
336.5 g/mol |
IUPAC-Name |
1-[ethoxy(fluoro)phosphoryl]hexadecane |
InChI |
InChI=1S/C18H38FO2P/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20)21-4-2/h3-18H2,1-2H3 |
InChI-Schlüssel |
BBACYOMDPVSVIS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCP(=O)(OCC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[(2S,4R)-4-benzyl-5-oxooxolan-2-yl]methyl methanesulfonate](/img/structure/B14083273.png)
![7-(2-furyl)-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B14083279.png)

![2,3,5,6-Tetrahydrobenzo[b][1,4,7]trioxonine-9-carboxylic acid](/img/structure/B14083285.png)

![7-Chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083296.png)
![2-(4-benzylpiperazin-1-yl)-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(3H)-one](/img/structure/B14083305.png)


